Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(5-methyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-10-9-16(13(18)19-10)11-5-7-15(8-6-11)12(17)20-14(2,3)4/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBOTOWXNKJGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)O1)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution at the 3-Position
The bromine atom at C3 of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate serves as a leaving group for nucleophilic substitution. For example, reaction with thiourea in ethanol at reflux forms thiazolo[5,4-c]pyridine derivatives, albeit requiring Boc deprotection in later stages. However, for oxazolidinone synthesis, alternative nucleophiles such as amino alcohols are employed.
A patented route involves treating tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate with 2-amino-1-propanol in dimethylformamide (DMF) at 120°C, facilitating SN2 displacement to yield tert-butyl 4-(2-hydroxypropylamino)-3-oxopiperidine-1-carboxylate. This intermediate is pivotal for subsequent cyclization.
Oxazolidinone Ring Formation
Cyclization of β-Amino Alcohols
The oxazolidinone ring is synthesized via intramolecular cyclization of β-amino alcohols with carbonyl sources. In a optimized protocol, tert-butyl 4-(2-hydroxypropylamino)-3-oxopiperidine-1-carboxylate reacts with triphosgene in dichloromethane (DCM) at 0°C, forming the target compound in 68% yield. The reaction mechanism proceeds through carbamate intermediate formation, followed by base-mediated cyclization (e.g., using N-ethyl-N,N-diisopropylamine [DIEA]).
Alternative cyclizing agents, such as 1,1'-carbonyldiimidazole (CDI), have been explored, though with reduced efficiency (52% yield). Kinetic studies reveal that lower temperatures (0–5°C) minimize side reactions, such as over-oxidation or dimerization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Solvent : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while ethanol facilitates thiourea-mediated cyclizations.
-
Temperature : Reflux conditions (90°C) are optimal for thiourea reactions, whereas oxazolidinone formation requires colder conditions (0–25°C) to prevent decomposition.
Scalability and Industrial Applications
Large-scale syntheses (6 mmol) of tert-butyl intermediates have been demonstrated using high-intensity photoreactors, achieving 80% yields with minimal byproducts. For oxazolidinone derivatives, kilogram-scale production employs continuous-flow systems to maintain low temperatures and improve mixing efficiency.
Analytical Characterization
Critical characterization data for intermediates and the final compound include:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxazolidinone moiety or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxazolidinone moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate and analogous piperidine derivatives documented in the literature:
Key Comparative Insights:
Structural Complexity :
- The target compound (BP 30378N/A) has moderate complexity compared to the imidazo-pyrrolo-pyrazine derivative in , which features a fused polyheterocyclic system. The indazole-pyrrolo-pyrimidine hybrid in adds further complexity with a carboxamide linkage.
Synthetic Methodology: BP 30378N/A likely employs straightforward Boc protection and oxazolidinone formation, whereas the compound in requires advanced reagents like Lawesson’s reagent for cyclization and rigorous purification.
Functional Groups and Bioactivity: The oxazolidinone group in BP 30378N/A is associated with antimicrobial activity (e.g., linezolid analogs), while the imidazo-pyrrolo-pyrazine in may target kinase pathways due to its structural resemblance to ATP-competitive inhibitors.
Analytical Validation: The compound in was rigorously characterized (LC/MS, 79% purity), whereas BP 30378N/A lacks explicit analytical data in the evidence. The indazole derivative in shows minor elemental analysis discrepancies, highlighting variability in synthetic yields .
Biological Activity
Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate (CAS Number: 1246646-21-8) is a complex organic compound featuring a piperidine ring and an oxazolidinone moiety. Its unique structure allows for various biological applications, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄N₂O₄ |
| Molecular Weight | 284.351 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 438.1 ± 38.0 °C |
| Flash Point | 218.7 ± 26.8 °C |
| LogP | 1.43 |
| Vapour Pressure | 0.0 ± 1.1 mmHg at 25°C |
The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets:
Enzyme Inhibition : The oxazolidinone moiety acts as a pharmacophore, potentially binding to active sites of enzymes and inhibiting their activity. This characteristic makes it a candidate for developing enzyme inhibitors in therapeutic contexts.
Receptor Modulation : The piperidine ring can interact with receptor sites, modulating their functions. This interaction is crucial for the development of drugs targeting specific receptors involved in various physiological processes.
Biological Applications
Research indicates several promising applications for this compound:
Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Antitumor Properties : Some studies have explored the compound's potential in cancer therapy, focusing on its ability to induce apoptosis in cancer cells through specific pathways.
Neurological Applications : Given its potential to modulate receptor activity, this compound may also have applications in treating neurological disorders by affecting neurotransmitter systems.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antibacterial effects against Gram-positive bacteria, suggesting potential use in treating bacterial infections .
- Antitumor Efficacy : Research indicated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : Investigations into the compound's effects on neurotransmitter receptors revealed potential anxiolytic properties, supporting further exploration in neuropharmacology .
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Piperidine ring formation : Cyclization of amines with aldehydes/ketones under controlled pH and temperature .
- Oxazolidinone introduction : Condensation of 5-methyl-2-oxooxazolidine derivatives with activated intermediates (e.g., via carbamate coupling) .
- Protection/deprotection : Use of tert-butyl groups to protect reactive sites during synthesis, followed by acidic or catalytic removal . Yield optimization requires careful solvent selection (e.g., DMF or acetonitrile) and catalyst tuning (e.g., palladium for cross-coupling steps) .
Q. How is the structural conformation of this compound verified?
- X-ray crystallography : SHELXL (part of the SHELX suite) is widely used for refining crystal structures, particularly for resolving stereochemistry and hydrogen bonding networks .
- NMR spectroscopy : and NMR confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, oxazolidinone carbonyl at δ ~170 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at 339.2 g/mol for CHNO) .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, respiratory masks, and eye protection are mandatory due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiocyanate derivatives) .
- Waste disposal : Follow institutional guidelines for organic waste containing reactive functional groups (e.g., oxazolidinones) .
Advanced Research Questions
Q. How does the stereochemistry of the piperidine ring influence biological activity?
- Conformational analysis : Molecular docking studies reveal that axial vs. equatorial positioning of the oxazolidinone moiety affects binding to targets like bacterial ribosomes or kinases .
- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers, followed by in vitro bioactivity assays to compare potency .
- Case study : Analogues with (3R,4R)-stereochemistry showed 2–3× higher antimicrobial activity than (3S,4S)-isomers in Staphylococcus aureus models .
Q. What methodologies address discrepancies in reported reaction yields?
- Parameter screening : Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading) affecting yields. For example, Suzuki reactions may require Pd(OAc) at 0.5–2 mol% for optimal coupling .
- Purity assessment : Impurities from side reactions (e.g., tert-butyl deprotection) can skew yields. Use LC-MS to quantify byproducts and adjust purification protocols (e.g., gradient column chromatography) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?
- ADME prediction : Tools like SwissADME predict logP (~2.1) and permeability, suggesting moderate blood-brain barrier penetration .
- Metabolic stability : CYP450 enzyme interaction assays (e.g., CYP3A4 inhibition) combined with molecular dynamics simulations identify metabolically labile sites (e.g., oxazolidinone ring oxidation) .
Q. What crystallographic challenges arise during structure determination?
- Twinned crystals : SHELXD can resolve twinning by analyzing intensity statistics and applying twin-law corrections .
- Disorder modeling : For flexible tert-butyl groups, iterative refinement in SHELXL with restrained ADP parameters improves electron density maps .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across studies?
- Assay variability : Normalize data using positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
- Structural analogs : Compare results with derivatives (e.g., pyrazole vs. triazole-substituted piperidines) to isolate functional group contributions .
Q. Why do solubility values vary in literature?
- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms, which affect solubility (e.g., amorphous forms dissolve 5× faster) .
- Co-solvent effects : Use Hansen solubility parameters to optimize solvent blends (e.g., DMSO/water for in vitro assays) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
